molecular formula C8H15FO3S B2412808 (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride CAS No. 2305252-50-8

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride

Cat. No.: B2412808
CAS No.: 2305252-50-8
M. Wt: 210.26
InChI Key: REWNBKOKARIJNF-UHFFFAOYSA-N
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Description

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C8H15FO3S It is a sulfonyl fluoride derivative, which means it contains a sulfonyl group (SO2) bonded to a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride typically involves the reaction of (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride with a fluoride source. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and fluoride ion.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and water. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products

The major products formed from reactions with this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield the corresponding sulfonamide, while hydrolysis would produce the sulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride is used as a reagent in organic synthesis.

Biology and Medicine

In biology and medicine, sulfonyl fluorides, including this compound, are studied for their potential as enzyme inhibitors. They can irreversibly inhibit enzymes by reacting with active site residues, making them useful tools for studying enzyme function and as potential therapeutic agents .

Industry

In industry, this compound may be used in the production of pharmaceuticals and agrochemicals, where its reactivity and stability are advantageous for the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride involves the irreversible inhibition of enzymes. The sulfonyl fluoride group reacts with nucleophilic residues in the enzyme’s active site, such as serine or cysteine, forming a covalent bond and inactivating the enzyme . This mechanism is similar to that of other sulfonyl fluorides, which are known to inhibit enzymes like acetylcholinesterase.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride is unique due to its specific structure, which combines the reactivity of the sulfonyl fluoride group with the stability and steric properties of the oxolane ring. This makes it a valuable reagent in organic synthesis and a potential candidate for enzyme inhibition studies .

Properties

IUPAC Name

(5-ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FO3S/c1-3-8(2)5-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWNBKOKARIJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(O1)CS(=O)(=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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